2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate
Description
2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C₁₇H₂₀O₃S. It is a sulfonate ester derived from 2,4-dimethylphenol and 2,4,6-trimethylbenzenesulfonic acid.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-16(13(3)8-11)20-21(18,19)17-14(4)9-12(2)10-15(17)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEDJVRECFZVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the esterification of 2,4-dimethylphenol with 2,4,6-trimethylbenzenesulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylphenol and 2,4,6-trimethylbenzenesulfonic acid
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 2,4-dimethylphenol and 2,4,6-trimethylbenzenesulfonic acid
Scientific Research Applications
2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate
- 2,4,6-trimethylbenzenesulfonic acid
- 2,4-dimethylphenol
- 2,4,6-trimethylphenol
Uniqueness
2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and the sulfonate ester group allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
